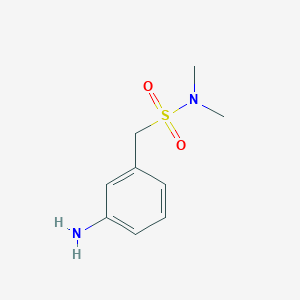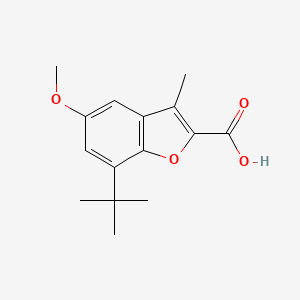
1,4-Dioxan-2-carbohydrazid
Übersicht
Beschreibung
1,4-Dioxane-2-carbohydrazide is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1,4-Dioxane-2-carbohydrazide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dioxane-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dioxane-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxan-2-carbohydrazid: Eine vielseitige Verbindung in der wissenschaftlichen Forschung
This compound ist eine Verbindung mit einem einzigartigen chemischen Profil, die seit dem 19. Jahrhundert synthetisiert wird und in verschiedenen Bereichen der wissenschaftlichen Forschung Anwendung findet. Im Folgenden werden detaillierte Abschnitte zu sechs einzigartigen Anwendungen dieser Verbindung vorgestellt:
Materialwissenschaften Verbesserung der Leistungseigenschaften: In der Materialwissenschaft wird this compound zur Herstellung neuartiger Materialien verwendet. Seine einzigartige chemische Struktur ermöglicht die Entwicklung von Materialien mit verbesserter thermischer Stabilität, mechanischer Festigkeit oder optischen Eigenschaften .
Pharmazeutische Industrie Arzneimittelsynthese und -modifikation: Diese Verbindung spielt eine Rolle in der pharmazeutischen Industrie, wo sie bei der Synthese oder Modifikation von Arzneimitteln verwendet werden kann. Ihre Reaktivität kann genutzt werden, um pharmazeutische Verbindungen zu erzeugen oder zu verändern.
3. Umweltwissenschaften: Kontaminationsanalyse und -entfernung Als ein neu auftretender Schadstoff kann das Vorhandensein von this compound in Wasser und Boden überwacht und auf seine Auswirkungen auf die Umwelt und Strategien zur Entfernung untersucht werden .
4. Analytische Chemie: Methodenentwicklung zur Detektion von Verbindungen Forscher haben Methoden wie die statische Headspace-GC-MS entwickelt, um den Gehalt an 1,4-Dioxan-Verbindungen in verschiedenen Substanzen zu bestimmen, was auf die Verwendung in der analytischen Chemie für die selektive Detektion hindeutet .
Chemische Synthese Zwischenprodukt in organischen Reaktionen: Die Verbindung dient als Zwischenprodukt in verschiedenen organischen Reaktionen aufgrund ihrer reaktiven Hydrazidgruppe, die an Kondensationsreaktionen teilnehmen kann, wobei Hydrazone oder andere Derivate gebildet werden.
Industrielle Anwendungen Prozessoptimierung: Obwohl this compound nicht direkt damit zusammenhängt, wurde seine Stammverbindung 1,4-Dioxan historisch in industriellen Anwendungen verwendet, was auf potenzielle Rollen der Prozessoptimierung für seine Derivate hindeuten könnte .
Wirkmechanismus
Target of Action
1,4-dioxane, a related compound, has been reported to interact with several targets such as subtilisin carlsberg, tumor necrosis factor ligand superfamily member 13b, epsin-1, structural polyprotein, and transforming growth factor beta-3 .
Mode of Action
It’s known that cyanoacetohydrazides, a class of compounds to which 1,4-dioxane-2-carbohydrazide belongs, can react at multiple sites, acting as both n- and c-nucleophiles . This suggests that 1,4-Dioxane-2-carbohydrazide may interact with its targets in a similar manner.
Biochemical Pathways
1,4-dioxane, a related compound, is known to be metabolized via cytochrome p450-catalysed hydrolysis and then oxidation, to produce 2-hydroxyethoxyacetic acid (heaa), considered to be a detoxification product .
Pharmacokinetics
1,4-dioxane, a related compound, is known to be rapidly and almost completely absorbed after inhalation and oral exposure . At relatively low doses, the primary route of metabolism of 1,4-Dioxane is via cytochrome P450-catalysed hydrolysis and then oxidation .
Result of Action
Exposure to 1,4-dioxane, a related compound, can result in eyes, nose, and throat irritation, with long-term effects including kidney and liver damage .
Action Environment
The action of 1,4-Dioxane-2-carbohydrazide is likely influenced by environmental factors. For instance, 1,4-Dioxane, a related compound, is known to be mobile in groundwater and has led to concerns that 1,4-Dioxane plumes will expand beyond those of other common co-contaminants like CVOCs . This suggests that the environmental stability and efficacy of 1,4-Dioxane-2-carbohydrazide may also be influenced by similar factors.
Eigenschaften
IUPAC Name |
1,4-dioxane-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUPBLSDZSZQBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1097812-58-2 | |
| Record name | 1,4-dioxane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phenyl]methyl})amine](/img/structure/B1517721.png)
amine](/img/structure/B1517722.png)
![1-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1517724.png)
![Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate](/img/structure/B1517725.png)
![4-[4-(1-aminoethyl)-5-methyl-1H-pyrazol-1-yl]benzonitrile](/img/structure/B1517727.png)
![N-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B1517728.png)



![1-[3-(ethoxycarbonyl)piperidine-1-carbonyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1517736.png)


![2-[3-(4-Methylphenyl)propanamido]acetic acid](/img/structure/B1517739.png)

